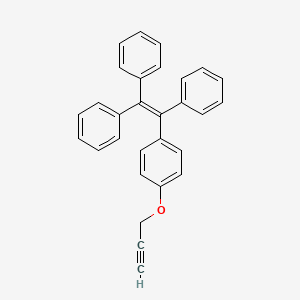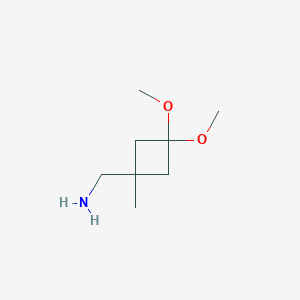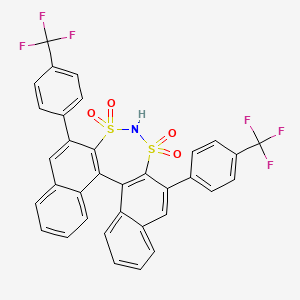
(2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene
Übersicht
Beschreibung
The compound (2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene is a complex organic molecule characterized by its unique structure, which includes a phenyl group substituted with a prop-2-yn-1-yloxy group and an ethene-1,1,2-triyl core bonded to three benzene rings
Wirkmechanismus
Target of Action
It is known that this compound can be appended to a ligand or pharmacophore through its pegylated amine linker .
Mode of Action
This compound allows for UV light-induced covalent modification of a biological target . This suggests that the compound interacts with its targets by forming a covalent bond when exposed to UV light, leading to changes in the target’s function.
Biochemical Pathways
The generation of singlet oxygen has been observed in related compounds , which could imply involvement in oxidative stress pathways.
Result of Action
The ability of related compounds to generate singlet oxygen efficiently in vitro has been noted , suggesting potential cytotoxic effects.
Action Environment
The compound’s uv light-induced covalent modification of targets suggests that light exposure could be a significant environmental factor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and propargyl bromide.
Formation of Prop-2-yn-1-yloxy Group: The first step involves the reaction of 4-bromophenol with propargyl bromide in the presence of a base like potassium carbonate to form 4-(prop-2-yn-1-yloxy)phenol.
Coupling Reaction: The next step is a coupling reaction where 4-(prop-2-yn-1-yloxy)phenol is reacted with a suitable ethene-1,1,2-triyl precursor under palladium-catalyzed conditions to form the desired compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Catalyst Optimization: Using highly efficient palladium catalysts to ensure complete conversion of starting materials.
Purification Techniques: Employing advanced purification techniques such as column chromatography and recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethene-1,1,2-triyl core, potentially converting it into a saturated hydrocarbon.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its applications in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene: can be compared with other phenyl-ethene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and potential for functionalization compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-prop-2-ynoxy-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O/c1-2-22-30-27-20-18-26(19-21-27)29(25-16-10-5-11-17-25)28(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h1,3-21H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXALNZISHDOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate](/img/structure/B3323492.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3323498.png)

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B3323520.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B3323523.png)
![Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3323524.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323530.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)
![3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane](/img/structure/B3323551.png)
![[3-(Methoxymethyl)oxetan-3-yl]methanol](/img/structure/B3323565.png)

![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)

